Fmoc-L-Val-OH-13C5,15N

Quantitative Proteomics LC-MS/MS Internal Standard

For absolute quantitation and NMR requiring a guaranteed +6 Da shift. Unlike M+1 analogs, this uniform 13C5,15N label eliminates spectral overlap with natural isotopomers, ensuring FDA/EMA-compliant bioanalytical accuracy. Direct SPPS compatible. Verify specifications for your LC-MS/MS or peptide synthesis.

Molecular Formula C20H21NO4
Molecular Weight 345.34 g/mol
Cat. No. B12055985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Val-OH-13C5,15N
Molecular FormulaC20H21NO4
Molecular Weight345.34 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1,21+1
InChIKeyUGNIYGNGCNXHTR-WXVVZUHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Val-OH-13C5,15N: Stable Isotope-Labeled Fmoc-Amino Acid for Quantitative Peptide Synthesis and MS/NMR Analysis


Fmoc-L-Val-OH-13C5,15N is a uniformly labeled, protected amino acid derivative in which the valine core is enriched with carbon‑13 (13C) at five positions and nitrogen‑15 (15N) at the amino group. It retains the base‑labile 9‑fluorenylmethoxycarbonyl (Fmoc) protecting group, making it directly compatible with standard solid‑phase peptide synthesis (SPPS) workflows. The compound is supplied as a white to off‑white crystalline solid with a molecular formula of 13C5C15H2115NO4, a molecular weight of 345.34 g·mol⁻¹, and an optical rotation [α]20/D of −17° (c = 1 in DMF) . Its primary applications include use as an internal standard for absolute quantitation by liquid chromatography‑mass spectrometry (LC‑MS) and as a labeled building block for the synthesis of isotopically enriched peptides destined for nuclear magnetic resonance (NMR) spectroscopy or metabolic tracing studies .

Fmoc-L-Val-OH-13C5,15N: Why Isotopic Identity Dictates Experimental Validity in Quantitative Workflows


Generic, unlabeled Fmoc-Val-OH cannot substitute for Fmoc-L-Val-OH-13C5,15N in any application that demands isotopic resolution, mass differentiation, or absolute quantitation. While the unlabeled analog shares identical chemical reactivity and physical properties (melting point 143–145 °C, optical rotation −17° in DMF), it is chemically indistinguishable from the endogenous or analyte valine in complex biological matrices. This renders accurate quantitation impossible without a distinct isotopic signature. Conversely, simpler isotopologues such as Fmoc-Val-OH-15N (M+1 mass shift) or Fmoc-Val-OH-1-13C (M+1) may suffer from spectral overlap with natural abundance 13C peaks in high‑resolution MS or from insufficient mass separation for low‑resolution instruments, leading to quantification bias [1]. The uniformly labeled 13C5,15N variant provides a guaranteed +6 Da mass shift, ensuring baseline separation from both unlabeled valine and its naturally occurring isotopomers, a critical requirement for accurate, interference‑free MS and NMR analyses .

Fmoc-L-Val-OH-13C5,15N: Quantified Differentiation Against Unlabeled and Singly‑Labeled Analogs


Mass Spectrometry: Baseline Separation via a +6 Da Mass Shift Eliminates Isobaric Interference

Fmoc-L-Val-OH-13C5,15N exhibits a nominal mass shift of +6 Da relative to unlabeled Fmoc-L-Val-OH (C20H21NO4, MW = 339.39 g·mol⁻¹) . This +6 Da difference (345.34 g·mol⁻¹ vs. 339.39 g·mol⁻¹) places the labeled internal standard well outside the natural isotopic envelope of the unlabeled analyte, ensuring complete chromatographic and mass spectrometric resolution even on low‑resolution instruments such as single quadrupole MS . In contrast, the 15N‑only analog (Fmoc-Val-OH-15N) provides only a +1 Da shift, which can co‑elute and overlap with the [M+1]⁺ isotope peak of unlabeled valine (~1.1% natural 13C abundance per carbon atom), introducing systematic error .

Quantitative Proteomics LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry

Isotopic Purity: Dual 98 atom% 13C and 15N Enrichment Minimizes Cross‑Contamination and Quantification Error

The target compound is certified with an isotopic enrichment of 98 atom% 13C and 98 atom% 15N, with an overall chemical purity of ≥99% (CP) . This dual‑label specification ensures that <2% of the molecules carry natural abundance 12C or 14N, drastically reducing the “cross‑talk” signal that would otherwise appear in the mass channels reserved for the unlabeled analyte. The Fmoc-Val-OH-15N comparator, while also 98 atom% 15N, lacks any 13C enrichment, meaning that all 20 carbon atoms in the molecule remain at natural 13C abundance (~1.1% each). This results in a significant population of naturally occurring 13C‑containing isotopologues that can artificially inflate the signal measured for a singly‑labeled internal standard [1].

Stable Isotope Labeling SILAC Metabolic Flux Analysis Absolute Quantitation

NMR Spectroscopy: Uniform 13C,15N Labeling Enables Complete Backbone Assignment of Valine Residues

Incorporation of Fmoc-L-Val-OH-13C5,15N into a peptide chain via SPPS yields a valine residue in which every carbon and the backbone amide nitrogen are NMR‑active (13C and 15N). This enables the acquisition of triple‑resonance backbone assignment experiments (e.g., HNCA, HNCO, HNCACB) that are impossible with unlabeled or singly‑labeled analogs. The uniformly 13C‑enriched valine side chain (isopropyl group) also permits detailed analysis of side‑chain dynamics via 13C‑relaxation measurements . Singly‑labeled comparators such as Fmoc-Val-OH-15N or Fmoc-Val-OH-1-13C provide only a single NMR‑active nucleus, severely limiting the structural information obtainable [1].

Protein NMR Triple‑Resonance Experiments Structure Elucidation Peptide Conformation

Procurement Specification: Dual‑Labeled Fmoc‑Val‑OH Carries a Distinct Cost‑Performance Profile for MS vs. NMR Applications

As of April 2026, the procurement cost for Fmoc-L-Val-OH-13C5,15N is approximately $100–$250 USD per milligram, with bulk pricing from specialized stable‑isotope vendors reaching ~$3,500 USD per gram [1]. This is significantly higher than unlabeled Fmoc-Val-OH (~$0.40 USD per gram at the 250 g scale) [2] and moderately higher than the 15N‑only analog . However, for applications requiring absolute quantitation by LC‑MS, the dual‑label compound replaces the need for multiple singly‑labeled internal standards, potentially reducing total assay cost. For NMR applications, the cost is justified by the ability to perform complete backbone assignments from a single, site‑specifically labeled peptide [3].

Procurement Cost‑Benefit Analysis Stable Isotope Labeling Internal Standard

Fmoc-L-Val-OH-13C5,15N: Procurement‑Driven Application Scenarios Based on Quantitative Differentiation


Absolute Quantitation of Valine‑Containing Peptides in Complex Biological Matrices

Use Fmoc-L-Val-OH-13C5,15N as the internal standard for isotope dilution LC‑MS/MS assays. The +6 Da mass shift ensures no interference from endogenous valine or naturally occurring isotopomers, enabling accurate quantification of therapeutic peptides, biomarkers, or metabolic intermediates in plasma, urine, or cell lysates. This is the preferred choice when analytical guidelines (e.g., FDA Bioanalytical Method Validation) mandate a stable isotope‑labeled internal standard [1].

Site‑Specific Isotope Labeling for NMR Structural Studies of Peptides and Small Proteins

Incorporate Fmoc-L-Val-OH-13C5,15N into a peptide sequence during SPPS to generate a valine residue that is fully enriched in 13C and 15N. This single‑residue labeling strategy dramatically simplifies NMR spectra and enables the collection of triple‑resonance experiments (HNCA, HNCO, HNCACB) to unambiguously assign the valine backbone and side‑chain resonances, even in larger peptides (up to ~15 kDa) [2].

Metabolic Flux Analysis Using Uniformly 13C,15N‑Labeled Valine as a Tracer

After deprotection, L‑Val‑OH-13C5,15N can be administered to cell cultures or animal models as a tracer for branched‑chain amino acid (BCAA) metabolism. The uniform 13C‑labeling pattern allows for precise tracking of carbon atoms through metabolic pathways (e.g., valine catabolism to succinyl‑CoA) using 13C‑metabolic flux analysis (13C‑MFA) by GC‑MS or NMR, providing insights into metabolic reprogramming in cancer or diabetes [3].

Synthesis of Isotopically Labeled Peptide Calibrators for Clinical Diagnostics

Use Fmoc-L-Val-OH-13C5,15N to manufacture a fully labeled peptide calibrator. This calibrator, when spiked into patient samples, serves as a precise reference for quantifying endogenous peptide hormones or disease biomarkers (e.g., insulin, C‑peptide, amyloid‑β) by LC‑MS/MS. The dual label ensures that the calibrator is chromatographically identical to the analyte but mass‑resolved, improving assay accuracy and traceability to reference measurement procedures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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